molecular formula C15H18N2O2 B7855984 Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7855984
M. Wt: 258.32 g/mol
InChI Key: HUSDLGMMFKWKTQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a 2,4,5-trimethylphenyl group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4,5-trimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate: This compound has a similar structure but lacks the methyl group at the 5-position of the phenyl ring.

    Ethyl 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylate: This compound lacks the methyl group at the 4-position of the phenyl ring.

    Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylate: This compound has the ester group at the 4-position of the pyrazole ring instead of the 5-position.

The uniqueness of Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-19-15(18)14-8-13(16-17-14)12-7-10(3)9(2)6-11(12)4/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSDLGMMFKWKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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